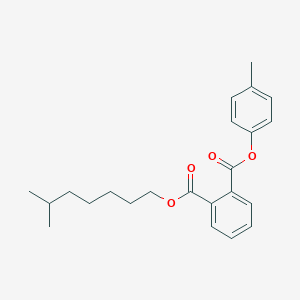

Benzyl isooctyl phthalate

Vue d'ensemble

Description

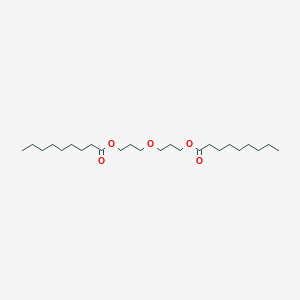

Benzyl isooctyl phthalate is a type of phthalate, a group of chemicals often used as plasticizers . It’s also known as “Isooctyl benzyl phthalate” and can be found in various products .

Synthesis Analysis

Phthalates are generally formed from phthalic acids and alcohols with varying carbon atoms . The specific synthesis process for Benzyl isooctyl phthalate isn’t readily available in the sources I found.Chemical Reactions Analysis

Phthalates, including Benzyl isooctyl phthalate, can migrate easily from products into the environment due to their non-covalent bonds with polymers . They can enter the human body through drinking, digestion, and inhalation . The degradation of phthalates in the environment is primarily through microbial action .Applications De Recherche Scientifique

Industrial and Consumer Product Applications

Phthalates are primarily used in the manufacture of flexible vinyl plastic (PVC), found in consumer products, medical devices, flooring, and wall coverings. High molecular weight phthalates like Di-(2-ethylhexyl) phthalate (DEHP), Di-isononyl phthalate (DiNP), and Di-n-octyl phthalate (DnOP) serve as plasticizers in these applications. Although Benzyl Isooctyl Phthalate is not explicitly mentioned, its structural similarities to these compounds suggest it could be used in similar contexts. Low molecular weight phthalates, on the other hand, are found in personal care products, lacquers, and coatings (Hauser & Calafat, 2005).

Exposure and Environmental Impact

The ubiquity of phthalates in commercial products leads to widespread environmental and human exposure. Studies have documented the presence of phthalate metabolites in human populations, indicating exposure through inhalation, ingestion, and dermal routes. This exposure has been linked to endocrine disruption and reproductive toxicity in various studies, highlighting the need for monitoring and risk assessment of phthalate exposure, including potentially that of Benzyl Isooctyl Phthalate (Mankidy et al., 2013).

Regulatory Considerations and Health Assessments

Given the health concerns associated with phthalate exposure, research has focused on assessing their toxicity, metabolism, and the effects on human health. The metabolism of phthalates, including the potential conversion of Benzyl Isooctyl Phthalate to more toxic metabolites, is a critical area of study. Regulatory agencies have evaluated phthalate exposure risks, leading to restrictions and bans on specific phthalates in consumer products and materials in contact with food. These studies and regulations underscore the importance of understanding the specific applications and health impacts of various phthalates, including Benzyl Isooctyl Phthalate (Adibi et al., 2003).

Safety And Hazards

Propriétés

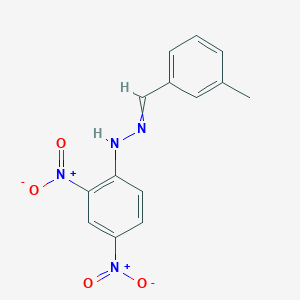

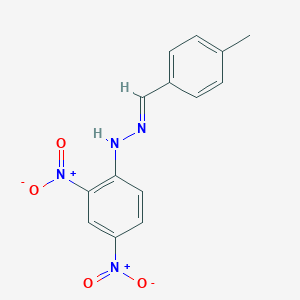

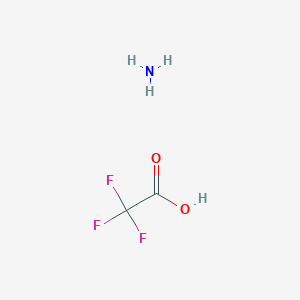

IUPAC Name |

1-O-(6-methylheptyl) 2-O-(4-methylphenyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-17(2)9-5-4-8-16-26-22(24)20-10-6-7-11-21(20)23(25)27-19-14-12-18(3)13-15-19/h6-7,10-15,17H,4-5,8-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTKBTGQAKWTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865349 | |

| Record name | 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl isooctyl phthalate | |

CAS RN |

27215-22-1 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isooctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.